N-(2-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-FLUOROPHENYL)-2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a thieno[2,3-d][1,2,3]triazine core, and an acetamide moiety
Vorbereitungsmethoden
The synthesis of N-(2-FLUOROPHENYL)-2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d][1,2,3]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction where a fluorophenyl group is introduced to the core structure.
Acetamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
N-(2-FLUOROPHENYL)-2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
N-(2-FLUOROPHENYL)-2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is investigated for its potential use in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N-(2-FLUOROPHENYL)-2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
N-(2-FLUOROPHENYL)-2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDE can be compared with other similar compounds, such as:
- N-(2-Fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide : This compound has a similar core structure but differs in the saturation of the benzothieno ring.
- 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine : This compound also contains a fluorophenyl group but has different substituents and a different core structure .
Eigenschaften
Molekularformel |
C19H13FN4O2S |
---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]triazin-3-yl)acetamide |
InChI |
InChI=1S/C19H13FN4O2S/c20-14-8-4-5-9-15(14)21-17(25)11-24-19(26)13-10-16(27-18(13)22-23-24)12-6-2-1-3-7-12/h1-10H,11H2,(H,21,25) |
InChI-Schlüssel |
BQQYQOTZZCIZSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.